![molecular formula C21H19NO6 B2738211 (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate CAS No. 899386-38-0](/img/structure/B2738211.png)
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate
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Overview
Description
The compound appears to contain a benzodioxol group, a benzofuran group, and a diethylcarbamate group. Benzodioxol is a type of ether that is often found in pharmaceuticals and other organic compounds . Benzofuran is a heterocyclic compound, also found in various pharmaceuticals . Diethylcarbamate is a type of carbamate ester, which is often used in organic synthesis .
Synthesis Analysis
Without specific literature or resources, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such a compound would likely involve the formation of the benzodioxol and benzofuran rings, followed by the introduction of the diethylcarbamate group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The benzodioxol and benzofuran rings would contribute to the compound’s aromaticity, while the diethylcarbamate group would likely add steric bulk .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the benzodioxol and benzofuran rings might contribute to its stability and aromaticity .Scientific Research Applications
Antiviral and Antimicrobial Activities
Compounds related to benzofuran derivatives have been synthesized and evaluated for their in vitro anti-HIV, anticancer, antibacterial, and antifungal activities. Among these compounds, some showed a significant reduction in the viral cytopathic effect, highlighting their potential as antiviral and antimicrobial agents (Rida et al., 2006).
Catalytic Activities
Research on ligands derived from benzofuran for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes demonstrated excellent enantioselectivities and high catalytic activities. This underscores the utility of these compounds in synthesizing chiral pharmaceutical ingredients, thereby contributing to advancements in catalysis and synthetic chemistry (Imamoto et al., 2012).
Anticholinesterase Inhibitors
Novel carbamates based on the molecular skeletons of furobenzofuran have been assessed for their anticholinesterase action against freshly prepared human enzyme, showing potent inhibitory activities. This suggests their potential application in treating diseases related to cholinesterase inhibition, such as Alzheimer's disease (Luo et al., 2005).
Lipid Oxidation Product Trapping
Studies on the reaction between 4-oxo-2-alkenals and phenolic compounds, including benzofuran derivatives, offer insights into the trapping ability of these compounds for lipid oxidation products. This has implications for understanding the removal of harmful oxidation products in food chemistry and could contribute to food preservation strategies (Hidalgo et al., 2018).
Antimicrobial Screening
The synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates have been reported, highlighting their biological significance. These compounds were characterized and shown to possess antimicrobial activities, suggesting their potential use in developing new antimicrobial agents (Kumari et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-1-benzofuran-6-yl] N,N-diethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO6/c1-3-22(4-2)21(24)27-14-6-7-15-17(11-14)28-19(20(15)23)10-13-5-8-16-18(9-13)26-12-25-16/h5-11H,3-4,12H2,1-2H3/b19-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZDWEPIPXQXKU-GRSHGNNSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC4=C(C=C3)OCO4)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC4=C(C=C3)OCO4)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl diethylcarbamate |
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